Val-Arg

Overview

Description

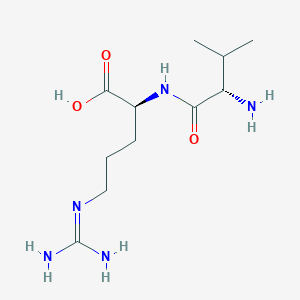

“Val-Arg” is a chemical compound also known as valylarginine . It is a dipeptide composed of the amino acids valine and arginine .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various techniques such as enzymatic hydrolysis, ultrafiltration, fermentation, and high-performance liquid chromatography . The Edman degradation method is commonly used for peptide sequencing, which involves cleaving one amino acid at a time from an end of the peptide chain .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the chemical formula C₁₁H₂₃N₅O₃ . The canonical SMILES representation is CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N .

Chemical Reactions Analysis

In the context of peptide sequencing, the Edman degradation method is used, which involves treating a peptide with phenyl isothiocyanate (PITC), followed by reaction with trifluoroacetic acid . This method cleaves one amino acid at a time from an end of the peptide chain .

Physical And Chemical Properties Analysis

As a dipeptide, “this compound” shares similar physical and chemical properties with other amino acids. They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Scientific Research Applications

1. Hemorrhagic Diathesis and Wound Healing

The Aα Gly-17 to Val substitution in fibrinogen Bremen is linked with hemorrhagic diathesis and delayed wound healing. This condition is characterized by altered fibrin monomer polymerization. Studies on synthetic peptides, including those with the sequence Gly-Pro-Arg-Val, reveal the implications of such substitutions in coagulation disorders (Wada et al., 1993).

2. Role in Protein Kinase C Activity

Research indicates that specific peptide sequences, such as Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val, are substrates for protein kinase C phosphorylation. This demonstrates the importance of these sequences in molecular biology and biochemistry, particularly in cell signaling pathways (O'Brian et al., 1984).

3. Ion Affinities in Biochemistry

Studies on the Cu+ affinities of amino acids like valine (Val), lysine (Lys), and arginine (Arg) provide insights into molecular interactions in biochemistry. The findings on how these amino acids interact with ions like Cu+ have significant implications for understanding biochemical processes at the molecular level (Cerda & Wesdemiotis, 1999).

4. Effects on Nitric Oxide Production

Investigations into the effects of L-valine (L-Val) on nitric oxide production in endothelial cells have shown that competition for L-arginine by arginase may play a role in regulating nitric oxide synthase activity. This has potential implications for understanding cardiovascular diseases and their treatments (Chicoine et al., 2004).

5. Impact on Sperm-Oolemmal Interaction

The Arg-Gly-Asp tripeptide, including variants like Arg-Gly-Asp-Val (RGDV), is shown to play a role in cell-to-cell interactions, particularly in sperm-oolemmal binding and penetration during fertilization. This highlights the importance of specific peptide sequences in reproductive biology (Bronson & Fusi, 1990).

6. Nutritional and Therapeutic Applications

Peptides like Val-Arg-Pro (VRP) have been studied for their protective effects against inflammation and oxidative stress in human vascular endothelial cells. Such peptides have potential as functional food ingredients or nutraceuticals for the prevention and treatment of hypertension and cardiovascular diseases (Fan et al., 2022).

Mechanism of Action

Target of Action

The primary target of the Val-Arg compound is plasminogen , a protein that is converted into plasmin . Plasmin is a proteolytic enzyme that degrades the fibrin matrix of blood clots, thereby exerting its thrombolytic action .

Mode of Action

This compound interacts with its target, plasminogen, by cleaving the Arg/Val bond to form plasmin . This interaction leads to the degradation of blood clots, which is crucial in the management of conditions such as myocardial infarction .

Biochemical Pathways

The action of this compound affects the fibrinolytic pathway . By converting plasminogen into plasmin, this compound promotes the degradation of the fibrin matrix of thrombi . This process is essential in the dissolution of formed blood clots, thereby preventing or treating thrombotic conditions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the dissolution of blood clots. By cleaving the Arg/Val bond in plasminogen to form plasmin, this compound facilitates the degradation of the fibrin matrix of thrombi . This action helps eliminate blood clots or arterial blockages that can cause conditions like myocardial infarction .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O3/c1-6(2)8(12)9(17)16-7(10(18)19)4-3-5-15-11(13)14/h6-8H,3-5,12H2,1-2H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIDRSSEHFLGSD-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317778 | |

| Record name | Valylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

37682-75-0 | |

| Record name | Valylarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37682-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

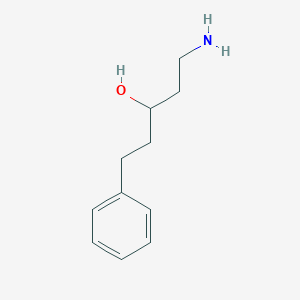

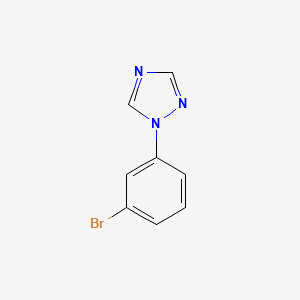

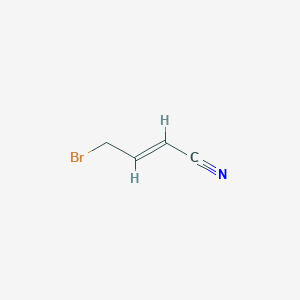

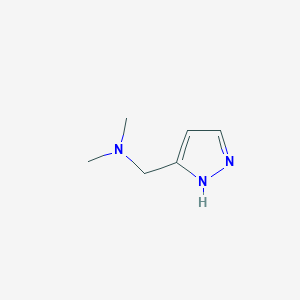

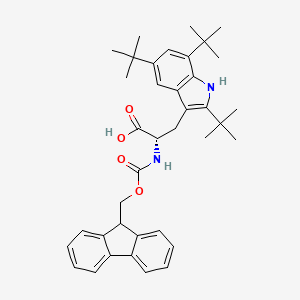

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Dimethylamino)propyl]hydrazine](/img/structure/B3263552.png)

![4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine](/img/structure/B3263571.png)

![N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide](/img/structure/B3263587.png)